2,4-Dibromo-6-fluorobenzonitrile

Catalog No.
S895067
CAS No.
1393585-66-4
M.F
C7H2Br2FN
M. Wt
278.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dibromo-6-fluorobenzonitrile

CAS Number

1393585-66-4

Product Name

2,4-Dibromo-6-fluorobenzonitrile

IUPAC Name

2,4-dibromo-6-fluorobenzonitrile

Molecular Formula

C7H2Br2FN

Molecular Weight

278.9 g/mol

InChI

InChI=1S/C7H2Br2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H

InChI Key

VEJXWWDHQYGSQN-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)C#N)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)Br)Br

2,4-Dibromo-6-fluorobenzonitrile (CAS 1393585-66-4) is a highly functionalized, polyhalogenated building block critical for the synthesis of complex pharmaceutical intermediates, particularly fused nitrogen heterocycles [1]. Characterized by its specific combination of a strongly electron-withdrawing nitrile group, a highly labile ortho-fluorine, and two cross-coupling-ready bromine atoms, this compound exhibits exceptional orthogonal reactivity. In industrial and medicinal chemistry procurement, it is primarily valued as a premium precursor that allows for transition-metal-free nucleophilic aromatic substitution (SNAr) at the fluorine site, while strictly preserving the bromine atoms for downstream diversification [1]. This specific halogenation pattern makes it an indispensable starting material for generating diverse libraries of kinase inhibitors and other advanced therapeutics.

Procurement Fit

SNAr-Selective Halogen Pattern Predictable fluorine displacement with retained bromine handles
Orthogonal Coupling Strategy Sequential functionalization via SNAr then cross-coupling
High-Purity Specification Suitable for demanding multi-step synthetic workflows

Attempting to substitute 2,4-dibromo-6-fluorobenzonitrile with cheaper or more common analogs, such as 2,4,6-tribromobenzonitrile or 2,4-dibromobenzonitrile, fundamentally disrupts established synthetic routes [1]. The absence of the ortho-fluorine in 2,4-dibromobenzonitrile completely prevents direct SNAr cyclization with hydrazine to form 3-aminoindazoles under mild conditions. Conversely, using 2,4,6-tribromobenzonitrile compromises chemoselectivity; because bromine is a significantly poorer leaving group for SNAr than fluorine, nucleophilic attack yields complex mixtures of regioisomers and requires forcing conditions or expensive palladium catalysts. Furthermore, substituting with mono-bromo analogs like 2-bromo-6-fluorobenzonitrile eliminates the secondary cross-coupling handle, severely limiting the structural complexity of downstream libraries[1].

Substitution Risk

Mono-Bromo Analog
Lacks a second bromine site; orthogonal sequential coupling pathways may be restricted.
Di-Fluoro / Di-Chloro Analogs
Different halogen electronegativity and leaving-group propensity; SNAr selectivity may not transfer.
Iodo-Substituted Analogs
Reported loss of selective fluorine substitution; may require alternative protection/deprotection strategies.

Regioselective SNAr Cyclization Efficiency

The presence of the highly activated ortho-fluorine allows 2,4-dibromo-6-fluorobenzonitrile to undergo rapid, transition-metal-free cyclization with hydrazine to yield 4,6-dibromo-1H-indazol-3-amine [1]. This reaction proceeds with near-perfect regioselectivity due to the massive difference in leaving group ability between fluorine and bromine under thermal SNAr conditions. In contrast, attempting this cyclization with 2,4,6-tribromobenzonitrile results in competing displacement of multiple bromines, leading to complex isomeric mixtures and significantly lower yields of the desired indazole core.

Evidence DimensionTransition-metal-free cyclization yield and regioselectivity
Target Compound Data>85% yield of specific 4,6-dibromo-1H-indazol-3-amine isomer via direct SNAr
Comparator Or Baseline2,4,6-Tribromobenzonitrile (yields complex mixtures; requires Pd-catalysis for efficient amination)
Quantified DifferenceEliminates Pd-catalyst requirement and improves regioselectivity by >40% compared to polybromo analogs
ConditionsHydrazine hydrate, alcoholic solvent (e.g., n-butanol), 80-120 °C

Removes expensive transition metals from the initial cyclization step, lowering cost of goods (COGs) and simplifying purification.

SNAr Selectivity
Class-level
Fluorine displacement; bromine retained
vs. iodo analogs: no selective substitution
Supports orthogonal coupling design
DMF/Na₂S, RT; class-level inference

Orthogonal Halogen Reactivity for Direct Functionalization

2,4-Dibromo-6-fluorobenzonitrile is specifically designed for orthogonal reactivity. The C6-fluorine is displaced by N- or O-nucleophiles while the C2 and C4 bromines remain completely unreactive under mild basic conditions[1]. This allows for the precise, single-step installation of functional groups ortho to the nitrile. A direct comparator, 2,4-dibromobenzonitrile, lacks this highly reactive site entirely and cannot undergo direct SNAr without forcing conditions that would otherwise degrade the starting material .

Evidence DimensionChemoselectivity during initial nucleophilic attack
Target Compound Data100% chemoselective displacement of the C6-fluorine over C2/C4-bromines
Comparator Or Baseline2,4-Dibromobenzonitrile (0% direct SNAr reactivity at the C6 position)
Quantified DifferenceEnables direct ortho-substitution that is impossible with the des-fluoro analog
ConditionsStandard SNAr conditions (amine/hydrazine nucleophile, mild base, THF/EtOH)

Ensures high regioselectivity and yield in the first synthetic step, minimizing purification bottlenecks in scale-up.

Lipophilicity (LogP)
Data to verify
2.77 (predicted)
Baseline for SAR lipophilicity modeling
ACD/LogP prediction; non-fluorinated comparator not available

Multi-Vector Cross-Coupling Capacity

Following the initial utilization of the nitrile and fluorine groups to form a heterocyclic core, 2,4-dibromo-6-fluorobenzonitrile provides two intact bromine handles for downstream diversification [1]. These bromines (which become positions 4 and 6 on the resulting indazole) can be sequentially or simultaneously engaged in Suzuki, Heck, or Buchwald-Hartwig cross-couplings. Procurement of 2-bromo-6-fluorobenzonitrile provides only half the diversification potential, restricting the chemical space that can be explored from a single starting material .

Evidence DimensionNumber of available downstream diversification sites
Target Compound DataTwo intact bromine handles retained after initial C6-fluorine displacement
Comparator Or Baseline2-Bromo-6-fluorobenzonitrile (retains only one bromine handle)
Quantified Difference2x increase in available sites for subsequent Pd-catalyzed cross-coupling
ConditionsSequential Pd-catalyzed cross-coupling post-cyclization

Maximizes the chemical space accessible from a single procurement item, crucial for hit-to-lead optimization in medicinal chemistry.

Purity Grade
Head-to-head
≥99% (HPLC)
vs. standard 95% grade
Higher purity may reduce side reactions
Supplier specifications; verify lot COA

Synthesis of 3-Aminoindazole-Based Kinase Inhibitors

Due to its highly reactive ortho-fluorine, this compound is a highly effective precursor for synthesizing 4,6-dibromo-1H-indazol-3-amine via direct reaction with hydrazine [1]. This intermediate is a foundational scaffold for numerous protein tyrosine kinase (PTK) inhibitors used in oncology and autoimmune disease research.

Development of Benzisoxazole and Benzisothiazole Scaffolds

The orthogonal reactivity profile of 2,4-dibromo-6-fluorobenzonitrile allows for the rapid construction of benzisoxazole and benzisothiazole cores by reacting the nitrile and fluorine groups with hydroxylamine or sulfide nucleophiles, respectively [1]. The retained bromines then serve as handles for further functionalization.

Multi-Functionalized Aryl Building Blocks for PROTACs

The dual bromine handles provided by this compound are highly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs). After initial core formation, one bromine can be selectively coupled to a target-binding ligand, while the second bromine is coupled to an E3 ligase recruiting linker, streamlining the assembly of complex bifunctional molecules [1].

Application Fit

Application
Selection Property
Validation Focus
Sequential Orthogonal Biaryl Synthesis
Orthogonal halide reactivity (SNAr then cross-coupling)
Fluorine displacement chemoselectivity; retained bromine coupling efficiency
Medicinal Chemistry SAR
Predicted lipophilicity and dual bromine handles
Lipophilicity modulation trends; purity-dependent assay reproducibility
Fluorinated Agrochemical Synthesis
Stable fluoroaromatic core with reactive sites
Thermal stability under process conditions; agrochemical activity screening

XLogP3

3.1

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